
4-Cyclobutoxysalicylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutoxysalicylaldehyde, also known as 4-cyclobutyloxy-2-hydroxybenzaldehyde, is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclobutoxy group attached to the salicylaldehyde core structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxysalicylaldehyde typically involves the selective monomethylation of 2,4-dihydroxybenzaldehyde . This process can be carried out in toluene in the presence of sodium bicarbonate (NaHCO3), which helps achieve a higher yield with minimal production of dimethylation byproducts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as formylation, demethylation, and methylation under controlled conditions .
化学反応の分析
Types of Reactions: 4-Cyclobutoxysalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The hydroxyl group in the salicylaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and quinones.
Reduction: Primary alcohols.
Substitution: Various substituted salicylaldehyde derivatives.
科学的研究の応用
4-Cyclobutoxysalicylaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and ligands.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-Cyclobutoxysalicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to metal ions or proteins, thereby modulating their activity. The compound’s effects are often mediated through its ability to form Schiff bases and other reactive intermediates .
類似化合物との比較
4-Methoxysalicylaldehyde: Known for its antimicrobial properties.
Salicylaldehyde: A precursor to coumarin and various chelating agents.
3-Methoxysalicylaldehyde: Exhibits similar chemical reactivity and applications.
Uniqueness: 4-Cyclobutoxysalicylaldehyde is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
4-cyclobutyloxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-7-8-4-5-10(6-11(8)13)14-9-2-1-3-9/h4-7,9,13H,1-3H2 |
InChIキー |
FIEHDBVGYDAPKJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=CC(=C(C=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


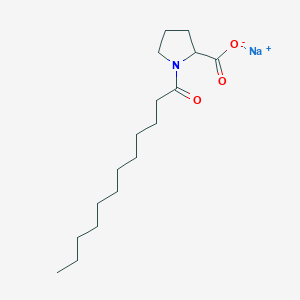

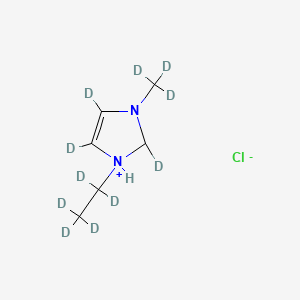
![Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate](/img/structure/B12280697.png)
![2-((2S)Pyrrolidin-2-YL)benzo[B]furan](/img/structure/B12280702.png)
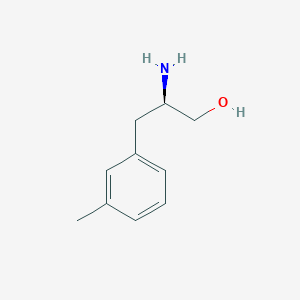



![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)
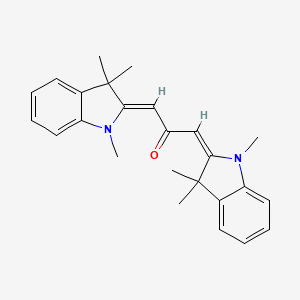

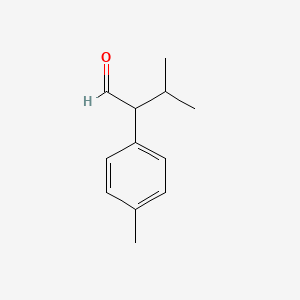
![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
